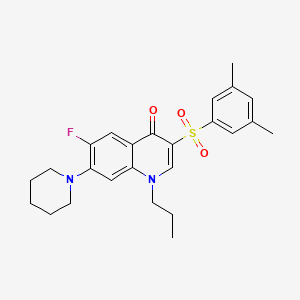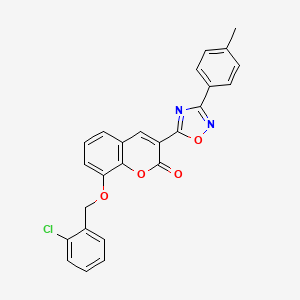
8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
Übersicht
Beschreibung
8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has recently gained attention in scientific research for its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. For example, this compound has been shown to inhibit the activity of protein kinase C, which is involved in the development of cancer. It has also been shown to inhibit the activity of acetylcholinesterase, which is involved in the development of Alzheimer's disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one are diverse and depend on the specific application. In cancer research, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit tumor growth and metastasis. In Alzheimer's research, this compound has been shown to improve cognitive function and reduce the accumulation of amyloid-beta plaques in the brain. In pesticide research, this compound has been shown to have insecticidal activity against various pests.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one in lab experiments include its relatively simple synthesis method, its diverse range of potential applications, and its ability to selectively target specific enzymes and signaling pathways. However, there are also limitations to using this compound, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the research of 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one. Some potential areas of research include:
1. Further studies on the mechanism of action of this compound, particularly in the areas of cancer and Alzheimer's research.
2. Exploration of the potential use of this compound as a pesticide, particularly for the control of agricultural pests.
3. Development of new synthetic methods for this compound that are more efficient and environmentally friendly.
4. Investigation of the potential use of this compound in the development of organic electronic devices.
5. Studies on the potential toxicity of this compound and its effects on the environment.
Conclusion
In conclusion, 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound and its applications in various fields.
Wissenschaftliche Forschungsanwendungen
The scientific research application of 8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is diverse and includes potential applications in the fields of medicine, agriculture, and materials science. In medicine, this compound has been shown to have potential as an anticancer agent, as well as a treatment for other diseases such as Alzheimer's and Parkinson's. In agriculture, this compound has been studied for its potential use as a pesticide. In materials science, this compound has been studied for its potential use in the development of organic electronic devices.
Eigenschaften
IUPAC Name |
8-[(2-chlorophenyl)methoxy]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClN2O4/c1-15-9-11-16(12-10-15)23-27-24(32-28-23)19-13-17-6-4-8-21(22(17)31-25(19)29)30-14-18-5-2-3-7-20(18)26/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZACMERQVDFEUOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C(=CC=C4)OCC5=CC=CC=C5Cl)OC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((2-chlorobenzyl)oxy)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



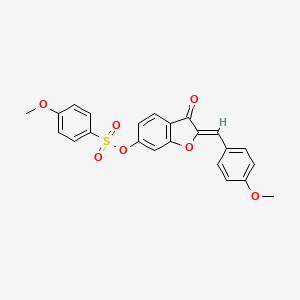

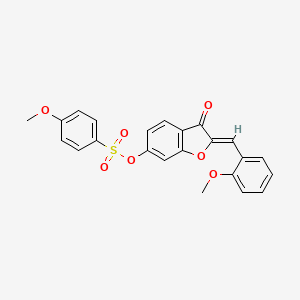

![(Z)-isopropyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B3412227.png)


![9-methoxy-2-phenyl-4-(prop-2-yn-1-ylthio)-5H-chromeno[2,3-d]pyrimidine](/img/structure/B3412243.png)
![8-fluoro-2-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)-5-(3-methylbenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B3412251.png)
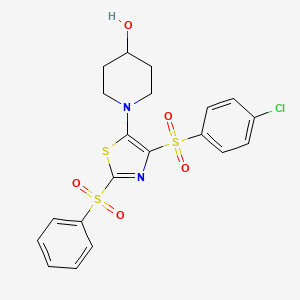
![(3-(3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B3412264.png)

![11-Acetyl-5-{[(3-fluorophenyl)methyl]sulfanyl}-4-(4-methoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B3412278.png)
